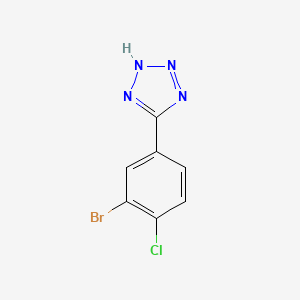
2-Amino-4-bromo-6-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-bromo-6-iodophenol is an organic compound with the molecular formula C6H5BrINO. It is a derivative of phenol, containing bromine and iodine atoms as well as an amino group .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-6-iodophenol can be predicted based on its molecular formula. It contains a phenol group (an aromatic ring with a hydroxyl group), with bromine and iodine atoms substituted at the 4th and 6th positions respectively, and an amino group at the 2nd position .Physical And Chemical Properties Analysis
The melting point of 2-Amino-4-bromo-6-iodophenol is approximately 90°C. The predicted boiling point is 327.2±42.0°C, and the predicted density is 2.444±0.06 g/cm3 .Applications De Recherche Scientifique
Chalcogen and Halogen Bonding in Molecular Structures
A study explored the competition between chalcogen and halogen bonding by examining a library of compounds with variations in bromo/iodo substituents, including 2-bromo-5-(4-iodophenyl)-1,3,4-thiadiazole among others. These compounds exhibited isostructural features with significant noncovalent interactions, demonstrating a preference for chalcogen bonding over halogen bonding in their molecular arrangements. This has implications for designing materials and molecules with specific interaction patterns for advanced applications (De Silva et al., 2022).
Inhibition Performance Against Corrosion of Iron
Another area of application involves the evaluation of certain derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, for their corrosion inhibition performance on iron. Density functional theory (DFT) calculations and molecular dynamics simulations were performed to predict the efficiency of these molecules in protecting iron surfaces against corrosion. The theoretical data showed good agreement with experimental results, underscoring the potential of these compounds in developing anti-corrosion treatments (Kaya et al., 2016).
Noncovalent Interaction Analysis
A computational study using 4-amino-2-iodophenol as a model investigated multiple noncovalent interactions, including hydrogen bonds and halogen bonds, among others. The study systematically analyzed the cooperativity and anticooperativity among these interactions in various systems. This research highlights the complexity of noncovalent interactions in molecular systems and their potential impacts on molecular recognition, assembly, and design (Saha & Sastry, 2015).
Safety and Hazards
The safety information available indicates that 2-Amino-4-bromo-6-iodophenol may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H317, H319, H334, and H335, indicating potential hazards related to skin and eye irritation, respiratory irritation, and potential harm if swallowed .
Mécanisme D'action
Mode of Action
The mode of action of 2-Amino-4-bromo-6-iodophenol involves nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in an aromatic ring is replaced by a nucleophile. This process forms a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-bromo-6-iodophenol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Propriétés
IUPAC Name |
2-amino-4-bromo-6-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRUSJWMKYYFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-6-iodophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
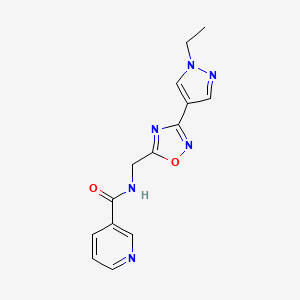
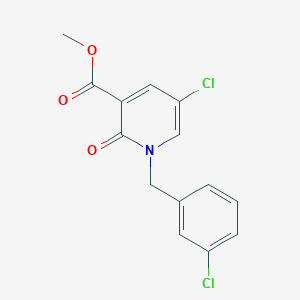
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

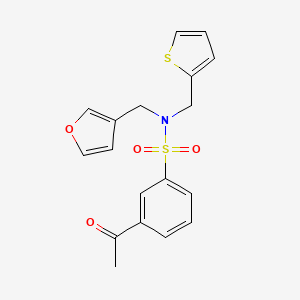
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)
![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)
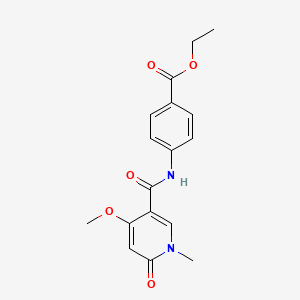
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
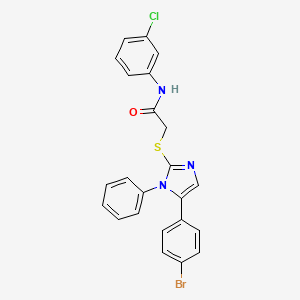
![4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2816011.png)
